![molecular formula C15H14F3NO2S B14629209 1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide CAS No. 55251-33-7](/img/structure/B14629209.png)
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide is a compound known for its unique chemical properties and applications. It is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and stability. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its ability to participate in diverse chemical reactions and its potential as a building block for more complex molecules.
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide involves several steps. One common method includes the reaction of trifluoromethanesulfonyl chloride with an appropriate amine under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure the desired quality and purity .
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are important in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways and processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The sulfonamide group also plays a crucial role in binding to the active sites of enzymes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains trifluoromethyl and sulfonamide groups but differs in its overall structure and reactivity.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: This compound includes a tetrazole moiety, which imparts different chemical and biological properties compared to the parent compound.
Eigenschaften
CAS-Nummer |
55251-33-7 |
|---|---|
Molekularformel |
C15H14F3NO2S |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H14F3NO2S/c16-15(17,18)22(20,21)19-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,19H,9-10H2 |
InChI-Schlüssel |
DVWZPEAFNVMEMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




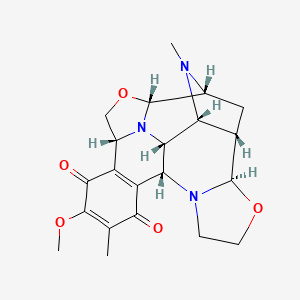
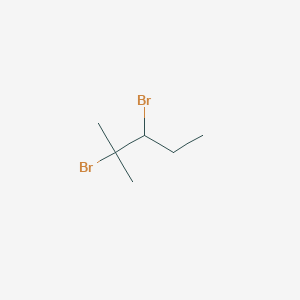

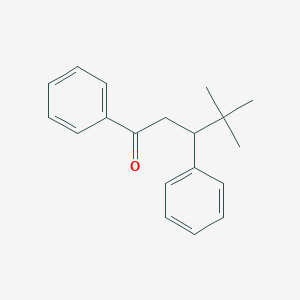
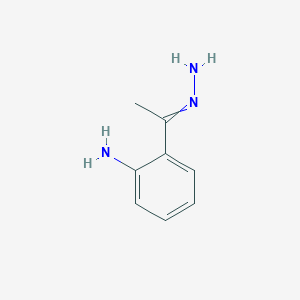

![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)
![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)


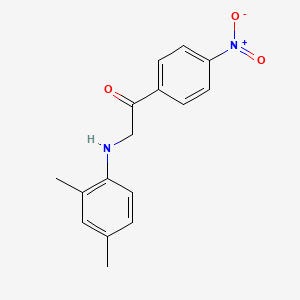
![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
